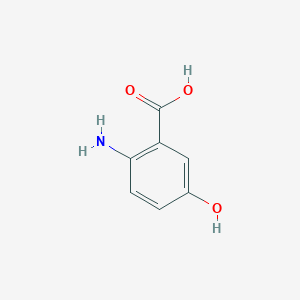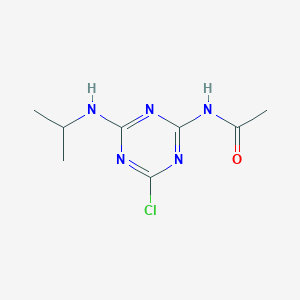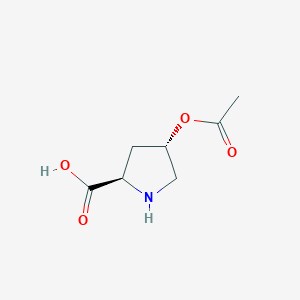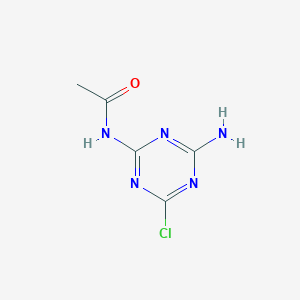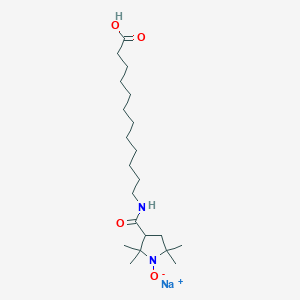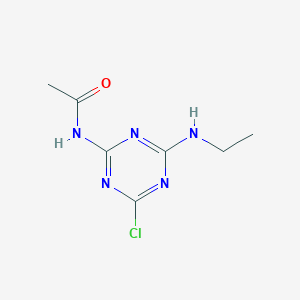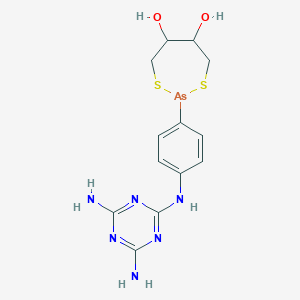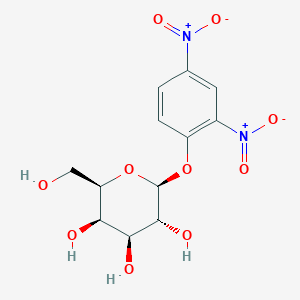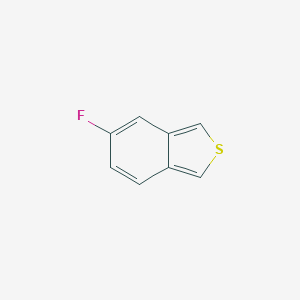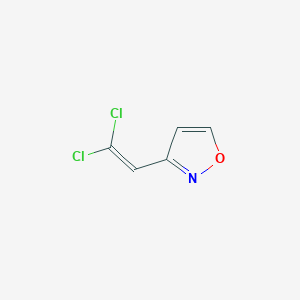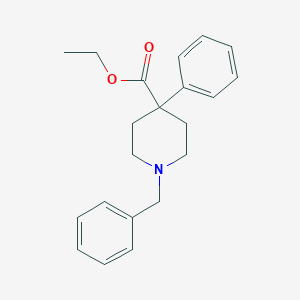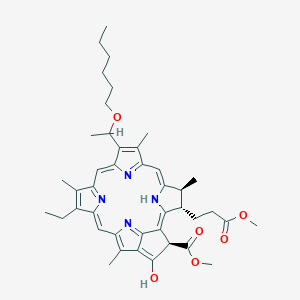
Methylpheophorbide-a-(hexyl-ether)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylpheophorbide-a-(hexyl-ether) is a chlorophyll derivative that has gained significant attention in scientific research due to its potential applications in cancer treatment. This compound is synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of Methylpheophorbide-a-(hexyl-ether) involves the production of reactive oxygen species (ROS) in cancer cells. This compound is selectively taken up by cancer cells and accumulates in the mitochondria, where it induces the production of ROS. The increased levels of ROS cause oxidative stress, which leads to cell death in cancer cells.
Biochemische Und Physiologische Effekte
Methylpheophorbide-a-(hexyl-ether) has been shown to have several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which is the programmed cell death of cancer cells. Methylpheophorbide-a-(hexyl-ether) has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Methylpheophorbide-a-(hexyl-ether) in lab experiments is its selectivity towards cancer cells. This compound is selectively taken up by cancer cells and accumulates in the mitochondria, making it an effective therapy for cancer treatment. However, one of the limitations of using Methylpheophorbide-a-(hexyl-ether) in lab experiments is its potential toxicity to normal cells. This compound can induce oxidative stress in normal cells, leading to cell death.
Zukünftige Richtungen
For the study of Methylpheophorbide-a-(hexyl-ether) include the development of novel analogs, optimization of the synthesis method, and combination with other therapies.
Synthesemethoden
Methylpheophorbide-a-(hexyl-ether) is synthesized using various methods, including the extraction of chlorophyll from plants or the synthesis of chlorophyll analogs. One of the most commonly used methods for the synthesis of Methylpheophorbide-a-(hexyl-ether) is the acid-catalyzed reaction of chlorophyll-a with hexanol. This method involves the use of concentrated HCl and hexanol, which are added to chlorophyll-a and heated to a specific temperature. The resulting product is then purified using column chromatography to obtain pure Methylpheophorbide-a-(hexyl-ether).
Wissenschaftliche Forschungsanwendungen
Methylpheophorbide-a-(hexyl-ether) has been extensively studied for its potential applications in cancer treatment. This compound has been shown to induce cell death in various cancer cell lines, including breast, lung, and colon cancer cells. Methylpheophorbide-a-(hexyl-ether) has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Eigenschaften
CAS-Nummer |
128146-77-0 |
|---|---|
Produktname |
Methylpheophorbide-a-(hexyl-ether) |
Molekularformel |
C42H52N4O6 |
Molekulargewicht |
708.9 g/mol |
IUPAC-Name |
methyl (3R,21S,22S)-11-ethyl-16-(1-hexoxyethyl)-4-hydroxy-22-(3-methoxy-3-oxopropyl)-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaene-3-carboxylate |
InChI |
InChI=1S/C42H52N4O6/c1-10-12-13-14-17-52-25(7)35-23(5)30-18-29-22(4)27(15-16-34(47)50-8)39(45-29)37-38(42(49)51-9)41(48)36-24(6)31(46-40(36)37)19-32-26(11-2)21(3)28(43-32)20-33(35)44-30/h18-20,22,25,27,38,45,48H,10-17H2,1-9H3/t22-,25?,27-,38+/m0/s1 |
InChI-Schlüssel |
YSXJXWCZRCXKHU-RAECGGCMSA-N |
Isomerische SMILES |
CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C([C@@H](C(=C6[C@H]([C@@H](C(=C2)N6)C)CCC(=O)OC)C5=N4)C(=O)OC)O)C)C(=C3C)CC)C |
SMILES |
CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(C(C(=C6C(C(C(=C2)N6)C)CCC(=O)OC)C5=N4)C(=O)OC)O)C)C(=C3C)CC)C |
Kanonische SMILES |
CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(C(C(=C6C(C(C(=C2)N6)C)CCC(=O)OC)C5=N4)C(=O)OC)O)C)C(=C3C)CC)C |
Synonyme |
methylpheophorbide-a-(hexyl-ether) MP-A-6E |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



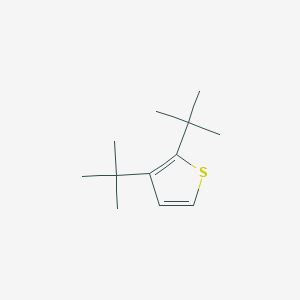
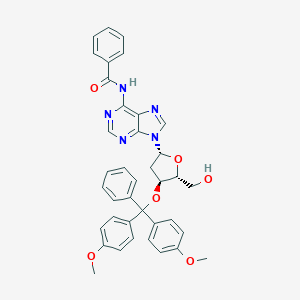
![Propanamide, 2-[[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino]-](/img/structure/B142590.png)
